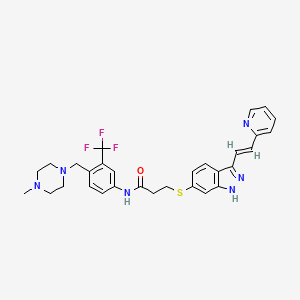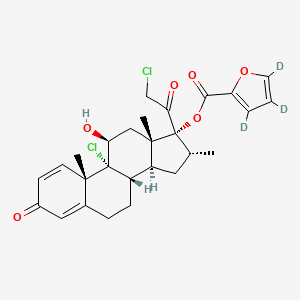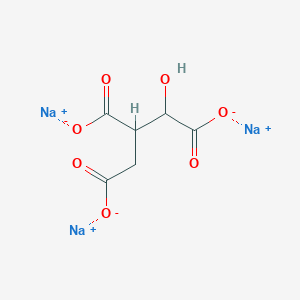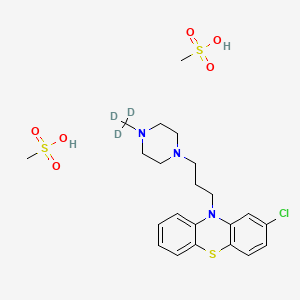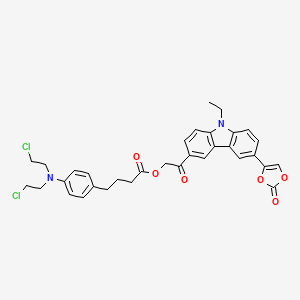
Sniper(abl)-015
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sniper(abl)-015 is a chimeric small molecule designed to induce the degradation of specific proteins via the ubiquitin-proteasome systemThese compounds recruit IAP ubiquitin ligases to target proteins, leading to their ubiquitylation and subsequent proteasomal degradation . This compound specifically targets the BCR-ABL fusion protein, which is associated with chronic myeloid leukemia .
Métodos De Preparación
The synthesis of Sniper(abl)-015 involves the conjugation of two distinct ligands: one that binds to the E3 ubiquitin ligase of the IAP family and another that binds to the target protein, BCR-ABL. These ligands are linked by spacers with optimal lengths to ensure effective recruitment of the IAP ubiquitin ligase to the target protein . The synthetic route typically involves multiple steps, including the preparation of the individual ligands, the synthesis of the linker, and the final conjugation of the ligands to form the chimeric molecule . Industrial production methods would likely involve optimization of these synthetic steps to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Sniper(abl)-015 undergoes several types of chemical reactions, primarily involving its interaction with the ubiquitin-proteasome system. The compound induces the ubiquitylation of the target protein, BCR-ABL, leading to its degradation . Common reagents used in these reactions include the E3 ubiquitin ligase of the IAP family and the proteasome complex. The major product formed from these reactions is the degraded BCR-ABL protein, which is broken down into smaller peptides and amino acids .
Aplicaciones Científicas De Investigación
Sniper(abl)-015 has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a model compound for studying targeted protein degradation mechanisms. In biology, it is used to investigate the role of BCR-ABL in cellular processes and disease progression . In medicine, this compound is being explored as a potential therapeutic agent for the treatment of chronic myeloid leukemia, as it effectively induces the degradation of the BCR-ABL fusion protein .
Mecanismo De Acción
The mechanism of action of Sniper(abl)-015 involves the recruitment of the E3 ubiquitin ligase of the IAP family to the target protein, BCR-ABL. This recruitment leads to the ubiquitylation of BCR-ABL, marking it for degradation by the proteasome . The molecular targets involved in this process include the BCR-ABL fusion protein and the E3 ubiquitin ligase of the IAP family . The pathways involved include the ubiquitin-proteasome system, which is responsible for the degradation of the ubiquitylated target protein .
Comparación Con Compuestos Similares
Sniper(abl)-015 is unique among similar compounds due to its specific targeting of the BCR-ABL fusion protein. Other similar compounds include proteolysis-targeting chimeras (PROTACs), which also induce targeted protein degradation via the ubiquitin-proteasome system . this compound specifically recruits the IAP ubiquitin ligase, whereas PROTACs can recruit various E3 ligases . This specificity makes this compound particularly effective in targeting and degrading the BCR-ABL fusion protein, which is a key driver of chronic myeloid leukemia .
Propiedades
Fórmula molecular |
C58H70F3N9O9 |
|---|---|
Peso molecular |
1094.2 g/mol |
Nombre IUPAC |
(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]-N-[(2S)-1-oxo-3,3-diphenyl-1-[2-[2-[2-[2-[[3-[6-[4-(trifluoromethoxy)anilino]pyrimidin-4-yl]benzoyl]amino]ethoxy]ethoxy]ethoxy]ethylamino]propan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C58H70F3N9O9/c1-39(62-2)53(71)68-51(42-18-10-5-11-19-42)57(75)70-29-13-22-48(70)55(73)69-52(50(40-14-6-3-7-15-40)41-16-8-4-9-17-41)56(74)64-28-31-77-33-35-78-34-32-76-30-27-63-54(72)44-21-12-20-43(36-44)47-37-49(66-38-65-47)67-45-23-25-46(26-24-45)79-58(59,60)61/h3-4,6-9,12,14-17,20-21,23-26,36-39,42,48,50-52,62H,5,10-11,13,18-19,22,27-35H2,1-2H3,(H,63,72)(H,64,74)(H,68,71)(H,69,73)(H,65,66,67)/t39-,48-,51-,52-/m0/s1 |
Clave InChI |
CYNNYMZGPVIXHI-ZUDXTMBRSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](C1CCCCC1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)NCCOCCOCCOCCNC(=O)C5=CC=CC(=C5)C6=CC(=NC=N6)NC7=CC=C(C=C7)OC(F)(F)F)NC |
SMILES canónico |
CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C(=O)NC(C(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)NCCOCCOCCOCCNC(=O)C5=CC=CC(=C5)C6=CC(=NC=N6)NC7=CC=C(C=C7)OC(F)(F)F)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


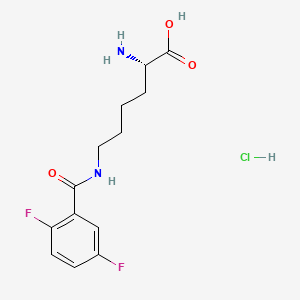

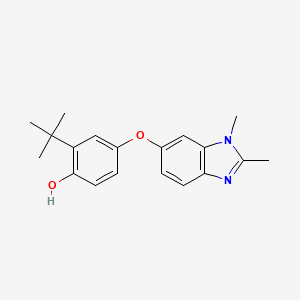
![4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-nitropyrimidin-2-one](/img/structure/B12424200.png)
![(3R)-3-[4-[4-[(4R)-1-[[2,6-dimethoxy-4-(1,4,5-trimethyl-6-oxopyridin-3-yl)phenyl]methyl]-3,3-difluoropiperidin-4-yl]piperazin-1-yl]-3-fluoroanilino]piperidine-2,6-dione](/img/structure/B12424202.png)
![1-[2-chloro-7-[(1R)-1-methoxyethyl]pyrazolo[1,5-a]pyrimidin-6-yl]-3-[5-chloro-6-(triazol-2-yl)pyridin-3-yl]urea](/img/structure/B12424203.png)
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]pentanedioic acid;2,2,2-trifluoroacetic acid](/img/structure/B12424206.png)
